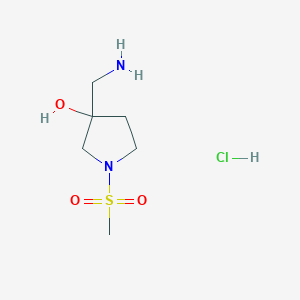
3-(Aminomethyl)-1-methylsulfonylpyrrolidin-3-ol;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
Amines are classified according to the number of carbon atoms bonded directly to the nitrogen atom. A primary (1°) amine has one alkyl (or aryl) group on the nitrogen atom, a secondary (2°) amine has two, and a tertiary (3°) amine has three . The specific molecular structure of “3-(Aminomethyl)-1-methylsulfonylpyrrolidin-3-ol;hydrochloride” is not available in the current resources.
Wissenschaftliche Forschungsanwendungen
Sulfur-Containing Compounds in Corrosion Inhibition
Sulfamic Acid as an Environment-Friendly Alternative Electrolyte
Sulfamic acid, a sulfur-containing compound, is highlighted for its use in industrial cleaning and corrosion inhibition. It serves as an eco-friendly alternative to more hazardous acids for metal surface cleaning, emphasizing the importance of organic compounds in preventing corrosive damage. This study could imply the relevance of other sulfur-containing compounds, including "3-(Aminomethyl)-1-methylsulfonylpyrrolidin-3-ol;hydrochloride," in similar applications (Verma & Quraishi, 2022).
Sulfur Amino Acid Metabolism and Health
Gut Sulfur Amino Acid Metabolism
The metabolism of sulfur amino acids in the gastrointestinal tract is linked to human health and disease, suggesting the critical role of sulfur-containing metabolites in biological systems. This review underscores the impact of sulfur amino acids on inflammation, endothelial cell dysfunction, and colon carcinogenesis, hinting at the broader significance of sulfur chemistry in medical research (Burrin & Stoll, 2007).
Sulfonamides in Water Treatment
Removal of Sulfamethoxazole from Aqueous Solutions
Sulfamethoxazole, a sulfonamide with environmental persistence, raises concerns about water contamination. This review discusses cleaner technologies for removing sulfamethoxazole, indicating the relevance of research on sulfonamides and similar sulfur-containing compounds in environmental science and water purification efforts (Prasannamedha & Kumar, 2020).
Antioxidant Capacity and Sulfur Compounds
Antioxidant Capacity of Sulfur-Containing Compounds
The study on ABTS radical cation-based assays for measuring antioxidant capacity highlights the complexity of reactions involving sulfur-containing antioxidants. This research provides insights into how sulfur compounds, possibly including "this compound," could interact with radical species, suggesting their potential applications in antioxidant research (Ilyasov et al., 2020).
Wirkmechanismus
Zukünftige Richtungen
The future directions for aminomethyl compounds could involve their use in various scientific research applications. For example, the 3-(aminomethyl)pyridinium dication has been incorporated into perovskite solar cells, suggesting potential future directions for improving the performance and device stability of these cells .
Eigenschaften
IUPAC Name |
3-(aminomethyl)-1-methylsulfonylpyrrolidin-3-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O3S.ClH/c1-12(10,11)8-3-2-6(9,4-7)5-8;/h9H,2-5,7H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNNOXTQAXKATKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(C1)(CN)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

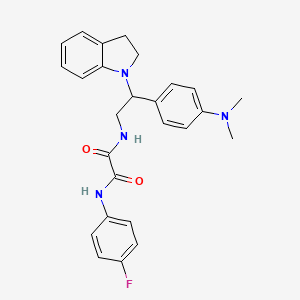
![6-oxo-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2711659.png)
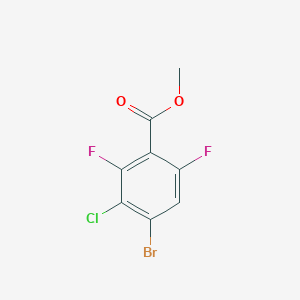
![5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-5-carboxylic acid;hydrochloride](/img/structure/B2711662.png)
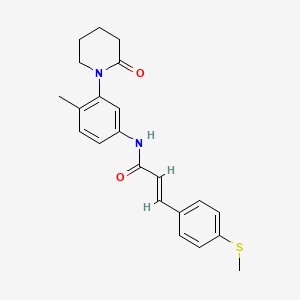
![5-[(Piperidin-4-yl)methyl]imidazolidine-2,4-dione hydrochloride](/img/structure/B2711664.png)
![4-[(4-Acetylpiperazin-1-yl)carbonyl]phenol](/img/structure/B2711665.png)
![3-(3-chlorobenzyl)-8-(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2711669.png)
![6-(tert-butylthio)-2-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2711670.png)
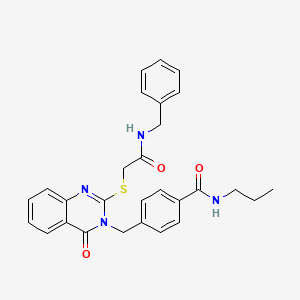
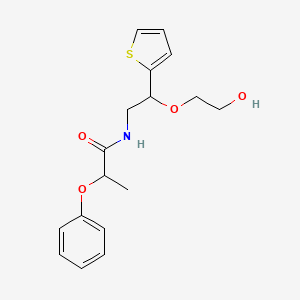
![N-(5-((3-fluorobenzyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide](/img/structure/B2711675.png)
![7-(4-(4-chlorobenzoyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2711676.png)
